molecular formula C20H41B B14296663 Dihexyl(oct-1-EN-1-YL)borane CAS No. 112114-34-8

Dihexyl(oct-1-EN-1-YL)borane

Cat. No.: B14296663
CAS No.: 112114-34-8
M. Wt: 292.4 g/mol
InChI Key: QSSZWEPXCUFZIJ-UHFFFAOYSA-N
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Description

Dihexyl(oct-1-en-1-yl)borane is an organoboron compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound features a boron atom bonded to two hexyl groups and an oct-1-en-1-yl group, making it a versatile reagent in various chemical transformations.

Chemical Reactions Analysis

Scientific Research Applications

Dihexyl(oct-1-en-1-yl)borane has several applications in scientific research:

Mechanism of Action

The primary mechanism by which dihexyl(oct-1-en-1-yl)borane exerts its effects is through hydroboration. The boron atom in the compound acts as an electrophile, adding to the double bond of alkenes to form a boron-carbon bond. This reaction proceeds via a concerted mechanism, where the boron and hydrogen atoms add simultaneously to the alkene, resulting in the formation of an organoboron intermediate .

Comparison with Similar Compounds

Properties

CAS No.

112114-34-8

Molecular Formula

C20H41B

Molecular Weight

292.4 g/mol

IUPAC Name

dihexyl(oct-1-enyl)borane

InChI

InChI=1S/C20H41B/c1-4-7-10-13-14-17-20-21(18-15-11-8-5-2)19-16-12-9-6-3/h17,20H,4-16,18-19H2,1-3H3

InChI Key

QSSZWEPXCUFZIJ-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCC)(CCCCCC)C=CCCCCCC

Origin of Product

United States

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